Technical Synthesis Guide: (2E)-3-(2-methylphenyl)prop-2-en-1-ol
Technical Synthesis Guide: (2E)-3-(2-methylphenyl)prop-2-en-1-ol
This technical guide details the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol , also known as o-methylcinnamyl alcohol.[1]
The guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination followed by DIBAL-H reduction .[1] This route is selected over the Aldol condensation or direct reduction of commercially available aldehydes because it offers superior stereocontrol, guaranteeing the (E)-configuration (trans) required by the target structure.
[1]
Executive Summary
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Target Molecule: (2E)-3-(2-methylphenyl)prop-2-en-1-ol[1]
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Common Name: o-Methylcinnamyl alcohol[1]
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Molecular Formula: C₁₀H₁₂O[1]
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Molecular Weight: 148.20 g/mol [1]
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Key Structural Feature: A primary allylic alcohol with an ortho-methyl substituted phenyl ring.[1] The (2E) designation indicates the trans geometry of the alkene.
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Critical Distinction: Do not confuse with alpha-methylcinnamyl alcohol (2-methyl-3-phenylprop-2-en-1-ol, CAS 1504-55-8), where the methyl group is on the alkene chain.[1] In this target, the methyl group is on the aromatic ring.[2][3][4]
Strategic Retrosynthesis
To ensure the exclusive formation of the (E)-isomer, we disconnect the molecule at the allylic alcohol to the corresponding ester, and subsequently to the parent aldehyde via a stereoselective olefination.
Figure 1: Retrosynthetic analysis prioritizing E-isomer stereochemistry.
Experimental Protocol
Phase 1: Stereoselective HWE Olefination
Objective: Synthesize Ethyl (E)-3-(2-methylphenyl)acrylate from o-tolualdehyde. Rationale: The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes.[1][5] Unlike the Wittig reaction, which can yield mixtures, HWE with stabilized ylides is highly selective for the thermodynamically stable (E)-alkene.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Triethyl phosphonoacetate | 1.2 | HWE Reagent |
| Sodium Hydride (60% in oil) | 1.3 | Base |
| 2-Methylbenzaldehyde | 1.0 | Substrate |
| THF (Anhydrous) | Solvent | Medium (0.2 M) |
Step-by-Step Methodology
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Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.3 eq) in anhydrous THF at 0°C.
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Deprotonation: Add triethyl phosphonoacetate (1.2 eq) dropwise. The solution will evolve H₂ gas and turn clear/yellowish as the phosphonate carbanion forms. Stir for 30 minutes at 0°C.
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Addition: Add 2-methylbenzaldehyde (1.0 eq) dropwise.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
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Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar, UV-active ester spot.
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Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x).[4] Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: The crude ester is often pure enough for reduction. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc).
Phase 2: Selective 1,2-Reduction
Objective: Reduce the ester to the allylic alcohol without reducing the alkene. Rationale: DIBAL-H (Diisobutylaluminum hydride) is the reagent of choice.[1][6] While LiAlH₄ is effective, DIBAL-H allows for controlled reduction at low temperatures, minimizing the risk of 1,4-reduction (saturation of the double bond) which can occur with conjugated systems.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ethyl (E)-3-(2-methylphenyl)acrylate | 1.0 | Substrate |
| DIBAL-H (1.0 M in Toluene) | 2.2 | Reducing Agent |
| Dichloromethane (DCM) | Solvent | Medium (0.1 M) |
| Rochelle's Salt (Sat.[1] aq.) | Excess | Workup Agent |
Step-by-Step Methodology
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Setup: Dissolve the ester (from Phase 1) in anhydrous DCM under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).
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Reduction: Add DIBAL-H (2.2 eq) dropwise via syringe pump or pressure-equalizing addition funnel.[1] Maintain temperature below -70°C.
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Note: 2 equivalents are required: 1 eq reduces the ester to the aldehyde intermediate, the 2nd eq reduces the aldehyde to the alcohol.
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Warming: After addition, stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
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Quench (Critical):
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Emulsion Breaking: Stir the biphasic mixture vigorously at room temperature for 1–3 hours. The gelatinous aluminum emulsion will break into two clear layers.
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Isolation: Separate layers. Extract aqueous phase with DCM.[1][4] Dry combined organics over Na₂SO₄ and concentrate.
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Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2 to 7:3).
Reaction Workflow Diagram
Figure 2: Workflow for the DIBAL-H reduction emphasizing the critical workup step.[1]
Characterization & Validation
To certify the identity of the product, the following spectral signatures must be observed.
Nuclear Magnetic Resonance (NMR)[3][4][7][8][9][10][11]
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¹H NMR (CDCl₃, 400 MHz):
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Alkene Protons: Look for two doublets (or doublet of triplets) in the 6.0–7.0 ppm region.
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Coupling Constant (J): The critical validation for the (E)-isomer is a coupling constant of ~16.0 Hz between the alkene protons.[1][7] A Z-isomer would show J ≈ 10–12 Hz.[1]
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Allylic CH₂: A doublet at ~4.3–4.4 ppm (integrating to 2H), coupling to the adjacent alkene proton.
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Aromatic Region: Multiplets at 7.1–7.5 ppm (4H).[1]
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¹³C NMR:
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Distinct signals for the alkene carbons (~125–135 ppm) and the hydroxymethyl carbon (~63 ppm).
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Infrared Spectroscopy (IR)[2][3][7][8][9][11]
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OH Stretch: Broad, strong band at 3300–3400 cm⁻¹ .
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C=C Stretch: Weak to medium band at 1650 cm⁻¹ .
Safety & Handling
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DIBAL-H: Pyrophoric.[1] Reacts violently with water and air. Handle only under inert atmosphere (Argon/Nitrogen). Use long-needle techniques for transfer.[1]
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Sodium Hydride: Flammable solid.[1] Reacts violently with water to produce hydrogen gas.
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Acrylates: Potential sensitizers.[1] Wear gloves and work in a fume hood.
References
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HWE Reaction General Protocol: Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." J. Am. Chem. Soc.[8]1961 , 83, 1733. Link
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DIBAL-H Reduction of Esters: Schmid, C. R. et al. "Reduction of Carboxylic Esters with Diisobutylaluminum Hydride."[1] Organic Syntheses1992 , 77, 153. Link
- Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
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Stereoselectivity in Cinnamyl Systems: Minami, T. et al. "Stereoselective Synthesis of (E)-Cinnamyl Alcohols."[1] J. Org.[9] Chem.1974 , 39, 3236.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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